N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide
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Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H18N4O4S and its molecular weight is 410.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
It has been synthesized and evaluated for its antitumor activities against hela, a549, and mcf-7 cell lines . Therefore, it can be inferred that the compound likely targets proteins or pathways involved in the proliferation of these cancer cells.
Mode of Action
Preliminary investigations suggest that it may induce apoptosis and cause both S-phase and G2/M-phase arrests in the HeLa cell line . This suggests that the compound might interfere with the cell cycle and promote programmed cell death, thereby inhibiting the growth of cancer cells.
Result of Action
The compound has shown potent growth inhibition properties with IC50 values generally below 5 μM against HeLa, A549, and MCF-7 cell lines . This suggests that the compound is effective at relatively low concentrations. The induction of apoptosis and cell cycle arrest observed in the HeLa cell line further indicates that the compound can have significant molecular and cellular effects .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c1-12-17(18(25)21-10-13-7-8-15-16(9-13)28-11-27-15)29-20(22-12)24-19(26)23-14-5-3-2-4-6-14/h2-9H,10-11H2,1H3,(H,21,25)(H2,22,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGVPRFEDWCIRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.